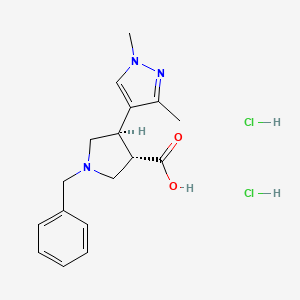
rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, is a synthetic compound known for its diverse applications in various fields of scientific research. With a complex structure featuring a pyrrolidine ring and a pyrazolyl group, this compound possesses intriguing chemical properties that make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, typically involves several steps, starting from readily available precursors. A common synthetic route includes:
Step 1: : Formation of the pyrrolidine ring through a condensation reaction.
Step 2: : Introduction of the benzyl group via nucleophilic substitution.
Step 3: : Coupling of the pyrazolyl group using palladium-catalyzed cross-coupling reactions.
Step 4: : Conversion of the intermediate to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, large-scale production of this compound might employ optimized conditions and catalysts to improve yield and purity. Continuous flow chemistry and advanced purification techniques, such as high-performance liquid chromatography, could be used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolyl and pyrrolidine rings, leading to various oxidized derivatives.
Reduction: : Reduction reactions might target the carboxylic acid group, converting it into corresponding alcohol or alkane.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyrazolyl moieties.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: : Reagents such as alkyl halides, acyl chlorides, or electrophiles in appropriate solvents and temperatures.
Major Products
Major products formed from these reactions depend on the conditions used and the specific functional groups targeted. Oxidation and reduction reactions typically yield corresponding oxidized or reduced species, while substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, is used in various fields of scientific research:
Chemistry: : The compound is studied for its unique chemical reactivity and potential as a building block for synthesizing more complex molecules.
Biology: : Its interactions with biological macromolecules are of interest, particularly in the study of enzyme inhibition and receptor binding.
Medicine: : The compound’s potential therapeutic effects are explored, especially in the development of new drugs targeting specific pathways or receptors.
Industry: : It finds applications in material science, particularly in the design of new polymers and advanced materials.
Mechanism of Action
The mechanism by which rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, exerts its effects is complex and involves multiple molecular targets and pathways. Its activity often depends on the interaction with specific enzymes or receptors, where it can act as an inhibitor or activator, modulating biological processes.
Comparison with Similar Compounds
Comparing rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans, with similar compounds highlights its unique structural features and reactivity. Some similar compounds include:
rac-(3R,4S)-1-benzyl-4-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
rac-(3R,4S)-1-benzyl-4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical behavior and biological activity.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. What next?
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(1,3-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.2ClH/c1-12-14(9-19(2)18-12)15-10-20(11-16(15)17(21)22)8-13-6-4-3-5-7-13;;/h3-7,9,15-16H,8,10-11H2,1-2H3,(H,21,22);2*1H/t15-,16+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVHPLNWEGXKBO-SLAHTUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2460147.png)
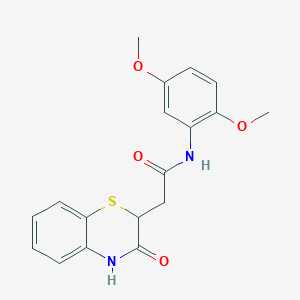
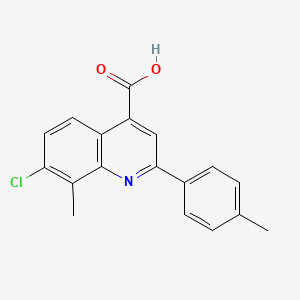
![7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2460151.png)
![(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2460154.png)
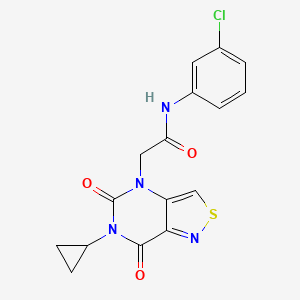
![Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2460160.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2460161.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2-chloro-6-fluorobenzyl)thio)pyridazine](/img/structure/B2460162.png)
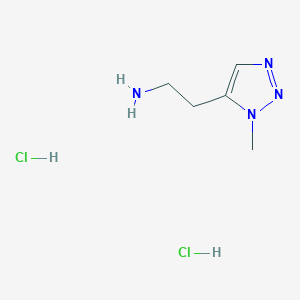
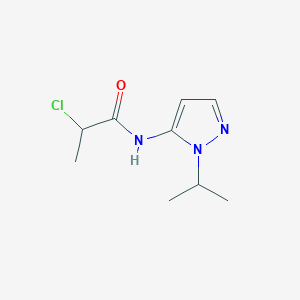
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2460167.png)
![(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B2460168.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2460170.png)
